3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both a bromopyridine and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by bromination. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of diseases such as cancer and diabetes.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 4-(5-Bromopyridin-3-yl)morpholine
- 5-Bromopyridin-3-yl sulfurofluoridate
Uniqueness
3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of the indazole and bromopyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12BrN3 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C12H12BrN3/c13-9-5-8(6-14-7-9)12-10-3-1-2-4-11(10)15-16-12/h5-7H,1-4H2,(H,15,16) |
InChI Key |
DNVBKRNDXUMGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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